molecular formula C16H14F2N2O2 B6012302 4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B6012302
M. Wt: 304.29 g/mol
InChI Key: QXAMFXHHSDREFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has recently gained attention in scientific research. It is commonly referred to as FFAOB, and it has been found to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of FFAOB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, FFAOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FFAOB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have anti-inflammatory properties. Additionally, FFAOB has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases. Furthermore, FFAOB has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FFAOB in lab experiments is its potential as a cancer treatment. Additionally, FFAOB has been found to have anti-inflammatory, neuroprotective, and antioxidant properties, which could make it useful in the treatment of a variety of diseases. However, one limitation of using FFAOB in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FFAOB is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for research on FFAOB. One area of research could focus on optimizing the synthesis method of FFAOB to make it more accessible to researchers. Additionally, further research could be conducted on the mechanism of action of FFAOB, in order to better understand its potential applications in the treatment of various diseases. Furthermore, future research could focus on the development of FFAOB derivatives, which could have improved efficacy and reduced toxicity compared to the parent compound.

Synthesis Methods

The synthesis of FFAOB involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with 2-aminophenyl-5-fluoro-2-methyl ketone to produce the intermediate product. The intermediate product is then reacted with ethyl chloroformate to produce the final product, FFAOB. The synthesis method of FFAOB is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

FFAOB has been found to have potential applications in the field of medicine. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, FFAOB has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Furthermore, FFAOB has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-fluoro-N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-2-5-13(18)8-14(10)20-15(21)9-19-16(22)11-3-6-12(17)7-4-11/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAMFXHHSDREFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide

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